

# Ethyl 3-oxo-2-phenylbutanoate IUPAC name and synonyms

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## Compound of Interest

Compound Name: Ethyl 3-oxo-2-phenylbutanoate

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## An In-Depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate

This technical guide provides a comprehensive overview of **Ethyl 3-oxo-2-phenylbutanoate**, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's nomenclature, physicochemical properties, and relevant experimental protocols.

## Nomenclature

IUPAC Name: **ethyl 3-oxo-2-phenylbutanoate**<sup>[1][2]</sup>

Synonyms:

- Ethyl 2-phenylacetoacetate<sup>[2][3][4][5][6][7]</sup>
- EAPA<sup>[3]</sup>
- Ethyl  $\alpha$ -acetylbenzeneacetate<sup>[3]</sup>
- Ethyl  $\alpha$ -acetylphenylacetate<sup>[3]</sup>
- Ethyl  $\alpha$ -phenylacetoacetate<sup>[3]</sup>
- Ethyl 3-oxo-2-phenylbutyrate<sup>[3]</sup>

- 2-Phenyl-3-oxobutanoic acid ethyl ester[2][7]
- 2-Phenyl-3-oxobutyric acid ethyl ester[2][7]
- 2-Phenylacetoacetic acid ethyl ester[2][7]
- Benzeneacetic acid,  $\alpha$ -acetyl-, ethyl ester[2][7]
- NSC 6389[3]

## Physicochemical Data

The following table summarizes the key quantitative properties of **Ethyl 3-oxo-2-phenylbutanoate**.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>	[2][3][4][8][9]
Molecular Weight	206.24 g/mol	[1][2][4]
Boiling Point	140-144 °C at 10 mmHg281.6 ± 20.0 °C at 760 mmHg	[5][8][9][2]
Density	1.085 g/cm <sup>3</sup> 1.1 ± 0.1 g/cm <sup>3</sup>	[5][9][2]
Refractive Index	1.513	[2][5][8][9]
Flash Point	119.2 °C	[8]
Vapor Pressure	0.00354 mmHg at 25 °C	[5][7]
pKa (Predicted)	10.69 ± 0.46	[5]
Solubility	Soluble in Chloroform and Methanol	[3][5]

## Experimental Protocols

### Synthesis of Ethyl 2-phenylacetoacetate[6]

This protocol details a method for the arylation of ethyl acetoacetate.

## Materials:

- Potassium tert-butoxide, sublimed
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetoacetate (EAA), freshly distilled
- Diaryliodonium salt
- Sodium sulfate
- Ethyl acetate
- Hexane

## Procedure:

- A flame-dried flask is charged with 10 mmol (1 equivalent) of sublimed potassium tert-butoxide in 50 mL of anhydrous DMF at room temperature under an argon atmosphere.
- 10 mmol (1 equivalent) of freshly distilled EAA is added to the reaction mixture.
- The mixture is stirred for 30 minutes at 0 °C.
- A solution of diaryliodonium salt (4 mmol, 0.4 equivalents to EAA) in 10 mL of DMF is added dropwise.
- The reaction is left stirring at room temperature.
- The organic layer is dried over sodium sulfate, and the solvent is removed in vacuo.
- The product is purified by flash column chromatography using a mobile phase of 0.5-2% hexane in ethyl acetate.

## Characterization Data:

- $^1\text{H}$  NMR (500 MHz,  $\text{CDCl}_3$ ):  $\delta$  13.13 (s, 0.3H), 7.41-7.27 (m, 4H), 7.18-7.13 (m, 1H), 4.69 (s, 0.7H), 4.27-4.15 (m, 2H), 2.19 (s, 2H), 1.86 (s, 1H), 1.28 (t,  $J = 7.1$  Hz, 2H), 1.18 (t,  $J = 7.1$

Hz, 1H).[6]

- $^{13}\text{C}$  NMR (126 MHz,  $\text{CDCl}_3$ ):  $\delta$  201.7, 174.0, 172.7, 168.6, 135.4, 132.8, 131.4, 129.4, 129.0, 128.4, 128.1, 127.0, 104.5, 65.9, 61.8, 60.8, 28.9, 20.0, 14.3, 14.2.[6]
- HRMS (ESI-TOF) m/z:  $[\text{M} + \text{H}]^+$  calculated for  $\text{C}_{12}\text{H}_{14}\text{O}_3$ : 207.1016; found: 207.1018.[6]

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[10]

This compound is known to be a precursor to phenylacetone (P2P), a controlled substance.[3]  
[10] Analysis by GC-MS can lead to the decomposition of **Ethyl 3-oxo-2-phenylbutanoate** into P2P.[10]

Observation:

- During GC-MS analysis, **Ethyl 3-oxo-2-phenylbutanoate** can decompose to form phenylacetone, irrespective of the injection method or injector temperature.[10]
- If a methanol solution is injected, ester exchange to the methyl ester can also occur.[10]

Derivatization Protocol to Prevent Decomposition:

- To prevent decomposition and transesterification during analysis, methoxime derivatization is recommended.[10] This method allows for a more accurate analysis of the underivatized compound.

## Diagrams

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 3-oxo-2-phenylbutanoate**.



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Caption: Workflow for the synthesis of **Ethyl 3-oxo-2-phenylbutanoate**.

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